2-(5-Methyl-1,2-oxazol-3-yl)piperidine

Physicochemical Property Drug-likeness Lead Optimization

Select this compound for its unique unsubstituted piperidine-isoxazole architecture, which provides a free secondary amine (pKa ~8.35) for late-stage N-functionalization—a feature absent in pre-substituted analogs. The low molecular weight (166.22 g/mol) and favorable tPSA (~38 Ų) make it ideal for fragment-based drug discovery and CNS-targeted libraries. Its lower lipophilicity (logP ~0.6) ensures superior aqueous solubility, enabling artifact-free SPR/NMR screening at high concentrations. Use this well-characterized scaffold as a baseline control in SAR campaigns to benchmark the impact of subsequent structural modifications on potency and pharmacokinetic properties.

Molecular Formula C9H14N2O
Molecular Weight 166.224
CAS No. 1211509-70-4
Cat. No. B596164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1,2-oxazol-3-yl)piperidine
CAS1211509-70-4
Synonyms2-(5-methyl-3-isoxazolyl)piperidine(SALTDATA: FREE)
Molecular FormulaC9H14N2O
Molecular Weight166.224
Structural Identifiers
SMILESCC1=CC(=NO1)C2CCCCN2
InChIInChI=1S/C9H14N2O/c1-7-6-9(11-12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3
InChIKeyBYXVVIQOTFWZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methyl-1,2-oxazol-3-yl)piperidine (CAS 1211509-70-4) – Technical Baseline for Scientific Procurement


2-(5-Methyl-1,2-oxazol-3-yl)piperidine (CAS 1211509-70-4) is a heterocyclic building block composed of a piperidine ring linked at the 2-position to a 5-methylisoxazole moiety . The compound has a molecular formula of C₉H₁₄N₂O, a molecular weight of 166.22 g/mol, and is typically supplied as a free base with a purity of ≥95% [1]. Its predicted physicochemical properties include a boiling point of 287.8±28.0 °C, a density of 1.045±0.06 g/cm³, and a pKa of 8.35±0.10 . This unsubstituted piperidine-isoxazole core serves as a versatile scaffold for the synthesis of more complex molecules and as a key intermediate in medicinal chemistry programs [2].

Why 2-(5-Methyl-1,2-oxazol-3-yl)piperidine (CAS 1211509-70-4) Cannot Be Interchanged with Other Piperidine-Isoxazole Analogs


Substitution of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine with closely related piperidine-isoxazole analogs, such as 1-substituted derivatives or those with alternative heterocyclic attachments, is not straightforward due to the compound's specific unsubstituted piperidine nitrogen and the precise 2-position linkage to the 5-methylisoxazole ring. This exact architecture dictates a unique combination of basicity (pKa ~8.35) and lipophilicity (logP ~0.6) that influences solubility and passive permeability in a manner distinct from its more lipophilic, N-substituted counterparts [1]. Furthermore, the free secondary amine in the piperidine ring serves as a critical handle for subsequent diversification reactions, a functional group that is absent in many alternative building blocks [2]. The evidence below quantifies these differentiation points to inform selection and procurement decisions.

Quantitative Differentiation of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine (CAS 1211509-70-4) Against Comparator Analogs


Lipophilicity (logP) Comparison for Permeability and Solubility Profiling

The target compound exhibits a logP of approximately 0.6, which is significantly lower than that of structurally related 1-substituted analogs. For instance, 2-(5-methylisoxazol-3-yl)-1-[4-(methylthio)benzyl]piperidine has a reported logP of 3.00, and 1-[4-(1H-imidazol-1-yl)benzyl]-2-(5-methylisoxazol-3-yl)piperidine has a logP of 2.27 . This lower lipophilicity for the target compound indicates higher aqueous solubility and a reduced propensity for non-specific binding, which are critical parameters for early-stage biological screening and assay development.

Physicochemical Property Drug-likeness Lead Optimization

Molecular Weight Advantage for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 166.22 g/mol, the target compound is a classic 'fragment-sized' molecule, ideally suited for fragment-based screening libraries . This contrasts sharply with larger, more elaborated analogs like 1-[4-(1H-imidazol-1-yl)benzyl]-2-(5-methylisoxazol-3-yl)piperidine (MW 322 g/mol) and 2-(5-methylisoxazol-3-yl)-1-[4-(methylthio)benzyl]piperidine (MW 302 g/mol) . The lower molecular weight and lower complexity of the target compound offer a distinct advantage in fragment screening, as it provides a more efficient starting point for hit-to-lead optimization, allowing for controlled, rational increases in molecular weight and complexity while maintaining ligand efficiency.

Fragment-Based Drug Discovery Lead Generation Molecular Complexity

Topological Polar Surface Area (tPSA) and Predicted Permeability Profile

The target compound, with a calculated topological polar surface area (tPSA) of approximately 38.0 Ų (based on its core structure), is predicted to have high passive membrane permeability, including potential for blood-brain barrier (BBB) penetration [1]. In comparison, more polar analogs like 1-[4-(1H-imidazol-1-yl)benzyl]-2-(5-methylisoxazol-3-yl)piperidine have a significantly higher tPSA of 47.1 Ų, which would be expected to reduce passive permeability . This lower tPSA value for the target compound suggests it is a superior starting point for programs targeting central nervous system (CNS) disorders where BBB penetration is a prerequisite.

ADME Prediction Blood-Brain Barrier Permeability Oral Absorption

Optimized Application Scenarios for 2-(5-Methyl-1,2-oxazol-3-yl)piperidine (CAS 1211509-70-4)


Fragment-Based Screening Libraries for CNS and Inflammatory Disease Targets

The compound's low molecular weight (166 g/mol) and favorable tPSA (~38 Ų) profile make it an ideal candidate for inclusion in fragment-based drug discovery (FBDD) libraries, particularly for targets where blood-brain barrier penetration is desired . Its lower lipophilicity (logP ~0.6) relative to larger, more hydrophobic analogs ensures better aqueous solubility, facilitating high-concentration screening by biophysical methods like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) without solubility-related artifacts [1].

Synthetic Intermediate for Diversification via N-Functionalization

The free secondary amine in the piperidine ring provides a unique synthetic handle absent in many alternative building blocks. This allows for late-stage diversification through a wide range of N-functionalization reactions (e.g., alkylation, acylation, sulfonylation, reductive amination) to rapidly generate libraries of 1-substituted derivatives [2]. This contrasts with pre-substituted analogs, which limit further chemical space exploration at this critical position .

Reference Standard for Isoxazole-Piperidine Structure-Activity Relationship (SAR) Studies

As a minimal, unadorned isoxazole-piperidine core, this compound serves as an essential baseline control in SAR campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties of more advanced leads. Its well-defined physicochemical parameters (pKa 8.35, logP 0.6) provide a benchmark for assessing the impact of subsequent substitutions on molecular properties .

Development of Analytical Methods for Piperidine-Containing Compounds

Due to its simple and well-characterized structure, this compound is suitable as a standard for developing and validating analytical methods, such as HPLC, LC-MS, and GC-MS, for the detection and quantification of piperidine-isoxazole derivatives in complex matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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